ZM 336372

Catalog No.
S548817
CAS No.
208260-29-1
M.F
C23H23N3O3
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZM 336372

CAS Number

208260-29-1

Product Name

ZM 336372

IUPAC Name

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)

InChI Key

PYEFPDQFAZNXLI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

N-(5-(3-dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide, ZM 336372, ZM-336372, ZM336372

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O

Description

The exact mass of the compound 3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide is 389.17394 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Scientific Field: The compound ZM 336372 has been used in the field of Cancer Research, specifically in the study of solid tumor cell lines .

Summary of the Application: ZM 336372 is a potent ATP-competitive inhibitor of Raf-1, a protein kinase involved in cell signaling . It has been used as a Raf-1 activating agent in studies on various solid tumor cell lines .

Methods of Application: In the study, ZM 336372 was applied to four different solid tumor cell lines: HepG2 (hepatocellular carcinoma), HT-29 (colon cancer), Panc-1 (pancreatic cancer), and MiaPaca-2 (pancreatic cancer) . The MTT assay was performed to quantify the growth inhibition due to treatment with ZM 336372 . In addition, western blot analysis was performed using phospho-MEK 1/2 antibody and phosho-p44/42 MAPK antibody to investigate the mechanism of ZM 336372 action at 25, 50 and 100 μM .

Results or Outcomes: The MTT assay showed a dramatic decrease in cell growth proportional to the concentration of ZM 336372 added to the cell culture for the HepG2 and HT-29 cell lines . The pancreas cancer cell lines (MiaPaCa-2 and Panc-1) showed dramatic growth inhibition, at 100 uM of ZM 336372 . Western blot analysis demonstrated an increase in phospho-MEK 1/2 and phospho-p44/42 MAPK between control cells and those treated with ZM 336372 in all four cell lines .

Application in Carcinoid Tumor Cells Research

Scientific Field: The compound ZM 336372 has been used in the field of Carcinoid Tumor Cells Research .

Summary of the Application: ZM 336372 is a potent ATP-competitive inhibitor of Raf-1 in vitro . It has the paradoxical effect of inducing >100-fold activation of Raf-1 in whole cells . It has been used as a Raf-1 activating agent in studies on human carcinoid tumor cells .

Methods of Application: In the study, ZM 336372 was applied to human carcinoid tumor cells . The effects on mediators of the MAPK cascade (phospho-MEK1/2 and phospho-MAPK) were assessed .

Results or Outcomes: The application of ZM 336372 resulted in the induction of cell cycle inhibitors and suppression of cellular proliferation .

ZM 336372, with the Chemical Abstracts Service number 208260-29-1, is a small molecule that functions primarily as an inhibitor of the Raf-1 kinase. It is characterized by its ability to competitively inhibit adenosine triphosphate (ATP) binding to Raf-1, with an inhibitory concentration (IC50) of approximately 70 nanomolar. Interestingly, ZM 336372 exhibits a paradoxical effect by inducing a significant activation of Raf-1 in cellular environments, leading to over a hundred-fold increase in its activity under certain conditions .

The primary chemical reaction involving ZM 336372 is its interaction with Raf-1, where it binds to the ATP-binding site. This binding inhibits Raf-1's kinase activity, which is crucial for downstream signaling pathways involved in cell proliferation and survival. The paradoxical activation observed suggests that ZM 336372 may induce conformational changes in Raf-1 that enhance its activity despite the inhibition of ATP binding . Additionally, it has been shown to inhibit glycogen synthase kinase-3 beta through phosphorylation mechanisms, further complicating its biochemical interactions .

ZM 336372 has been extensively studied for its biological effects, particularly in cancer research. Its ability to activate the Raf-1/mitogen-activated protein kinase (MAPK) pathway can lead to apoptosis in various cancer cell lines. The compound has demonstrated efficacy in reducing tumor growth by modulating cell signaling pathways associated with proliferation and survival . Furthermore, it has been linked to the induction of apoptosis through mechanisms involving the phosphorylation of specific substrates within these pathways .

The synthesis of ZM 336372 typically involves multi-step organic synthesis techniques. Although specific detailed synthetic routes are proprietary or not fully disclosed in public literature, it generally includes the formation of key intermediates followed by cyclization and functionalization steps to achieve the final compound structure. The process often utilizes standard organic reactions such as coupling reactions and possibly involves protecting group strategies to ensure selectivity during synthesis .

ZM 336372 is primarily utilized in research settings focused on cancer biology and signaling pathways. Its role as a Raf-1 inhibitor makes it a valuable tool for studying the MAPK pathway's involvement in various cancers. Additionally, due to its paradoxical activation properties, it is also used to explore the complexities of kinase signaling and potential therapeutic strategies that target these pathways .

Interaction studies involving ZM 336372 have revealed its complex role in cellular signaling. Research indicates that while it inhibits Raf-1 activity through ATP competition, it simultaneously activates this kinase under certain conditions. This duality complicates the understanding of its pharmacological effects and necessitates further investigation into its mechanism of action within different cellular contexts . Studies have also shown interactions with other kinases, indicating a broader spectrum of biological activity beyond just Raf-1 inhibition .

Several compounds share structural or functional similarities with ZM 336372. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionNotable EffectsUnique Features
SorafenibMulti-kinase inhibitorAnti-cancer effectsTargets multiple kinases including Raf
VemurafenibBRAF inhibitorSelective against BRAF V600E mutationSpecificity for mutant BRAF
RegorafenibMulti-targeted kinase inhibitorAnti-tumor activityInhibits several kinases involved in angiogenesis
GSK1904529ASelective GSK-3β inhibitorModulates Wnt signalingHighly selective for GSK-3β

ZM 336372 stands out due to its paradoxical activation of Raf-1 despite being primarily recognized as an inhibitor. This unique property allows researchers to explore new therapeutic avenues and understand complex signaling dynamics within cancer biology more effectively.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

389.17394160 g/mol

Monoisotopic Mass

389.17394160 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ZM336372

Dates

Modify: 2023-08-15

ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells

Ashley Kappes, Abram Vaccaro, Muthusamy Kunnimalaiyaan, Herbert Chen
PMID: 16603190   DOI: 10.1016/j.jss.2006.02.002

Abstract

Surgical resection is the only curative treatment for patients with pheochromocytomas, paragangliomas, and other catecholamine-producing tumors. Patients with metastatic disease can often have significant symptoms associated with catecholamine excess. Activation of the Raf-1/MEK/ERK1/2 pathway has been shown to inhibit growth and hormone production for neuroendocrine tumors (NE) such as carcinoid and medullary thyroid cancer. However, the role of the Raf-1/MEK/ERK1/2 signaling pathway in pheochromocytomas is unknown.
Pheochromocytoma PC-12 cells were treated with varying concentrations of ZM336372, a pharmacologic Raf-1 activating drug. Levels of phosphorylated ERK1/2 and the NE marker Chromogranin A (CgA) were determined by Western blot. Cellular growth was measured by MTT cell-proliferation assay.
At baseline, PC-12 cells had very little phosphorylated ERK1/2, similar to other NE tumors. Treatment of PC-12 cells with increasing dosages of ZM336372 resulted in increased phosphorylated ERK1/2. Importantly, ZM336372 inhibited pheochromocytoma cellular proliferation. Furthermore, Raf-1 pathway activation by ZM336372 was associated with suppression of NE marker, CgA, by the tumor cells.
These data suggest that Raf-1/MEK/ERK1/2 pathway activation may be a novel strategy to treat pheochromocytoma and other catecholamine-producing tumors. In pheochromocytoma cells, ZM336372 blocks cellular proliferation and suppresses NE vasoactive peptide production. Thus, ZM336372 may be used for both therapeutic and palliative treatment for patients with pheochromocytomas.


Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways

Muthusamy Kunnimalaiyaan, Mary Ndiaye, Herbert Chen
PMID: 18063082   DOI: 10.1016/j.surg.2007.09.020

Abstract

We have shown previously that activation of the Raf-1/mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK)1/2 signaling pathway by ZM336372 inhibits carcinoid cells growth. In the present study, we further characterize the molecular details of the growth inhibition by the signaling-based compound ZM336372 in neuroendocrine neoplasms (NENs).
NEN cells were treated with ZM336372 (20 to 100 mumol/L) or carrier (DMSO). Western Blot was used to determine the activation of the Raf-1/MEK/ERK, other pathways activation, and cellular bioactive hormone production.
ZM336372 in NEN cells resulted in increasing raf-1 activation and inactivation of glycogen synthase kinase-3 beta (GSK-3beta) as measured by phosphorylation of ERK1/2 and GSK-3beta, respectively. There was no alteration in the levels of phosphorylated Akt, an important mediator of the phosphatidyl inositol 3 kinase pathway. Importantly, blocking of raf-1 pathway by U0126, a potent inhibitor, in the presence of ZM336372 did not reduce the levels of p-GSK-3beta, indicating that GSK-3beta inactivation is independent of raf-1 pathway activation. Moreover, the levels of chromogranin A and achaete-scute complex like-1 reductions were persistent even after blocking the raf-1 pathway. Treatment with ZM336372 in the presence of small interfering RNA against raf-1 resulted in an increase in Raf-1 production, suggesting that ZM336372 upregulates raf-1 at the transcriptional level.
This is the first description of a novel compound ZM336372 that regulates multiple pathways in NEN cells.


ZM336372 induces apoptosis associated with phosphorylation of GSK-3beta in pancreatic adenocarcinoma cell lines

Dustin Deming, Peter Geiger, Herbert Chen, Muthusamy Kunnimalaiyaan, Kyle Holen
PMID: 20031160   DOI: 10.1016/j.jss.2009.06.013

Abstract

ZM336372 is small molecule tyrosine kinase modulator. It has been shown to inhibit glycogen synthase kinase-3beta (GSK-3beta) through phosphorylation of GSK-3beta at Ser 9. GSK-3beta has previously been shown to mediate cell survival in pancreatic cancer cells. Here we determine the effects of ZM336372 on GSK-3beta phosphorylation, apoptosis, and growth in pancreatic adenocarcinoma cell lines.
Panc-1 and MiaPaCa-2 cells were treated with ZM336372 or lithium chloride (LiCl) and compared with solvent control. The effects on proliferation for each cell line were determined using the MTT assay. Western blot analysis was performed to examine the effects of treatment on the phosphorylation of GSK-3beta. In addition, western blot was utilized to examine the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis.
A dose-dependent increase in phosphorylation of GSK-3beta was observed after treatment with both ZM336372 and LiCl. Growth inhibition due to treatment with ZM336372 and LiCl also occurred in a dose-dependent fashion. An increase in cleaved PARP was demonstrated after treatment with both agents, as was seen previously with GSK-3beta inhibition in pancreatic adenocarcinoma cells.
This is the first description of growth inhibition and apoptosis in pancreatic cancer cells related to GSK-3beta inhibition through treatment with ZM336372.


Reactive oxygen species modulate independent protein phosphorylation pathways during human sperm capacitation

Cristián O'Flaherty, Eve de Lamirande, Claude Gagnon
PMID: 16540400   DOI: 10.1016/j.freeradbiomed.2005.10.055

Abstract

Spermatozoa must undergo capacitation to acquire fertilizing ability. Reactive oxygen species (ROS), such as superoxide anion, hydrogen peroxide H2O2, and nitric oxide (NO*), are involved in this process. We investigated the roles and interactions of ROS, the ERK cascade, and the phosphoinositide 3-kinase (PI3K)/Akt axis during human sperm capacitation. Two different agents, fetal cord serum ultrafiltrate and bovine serum albumin, similarly promoted capacitation and the associated phosphorylation of protein tyrosine residues (P-Tyr), threonine-glutamine-tyrosine (P-Thr-Glu-Tyr-P) motif, and MEK-like proteins (P-MEK-like proteins). Components of the ERK pathway modulated these phosphorylation events. ROS increased P-MEK-like proteins and NO* induced P-Thr-Glu-Tyr-P, possibly by acting on or downstream of Ras. The PI3K/Akt axis participated in capacitation and phosphorylation of Tyr and Thr-Glu-Tyr but not MEK-like proteins. H2O2 and NO* induced P-Tyr even in the presence of ERK pathway inhibitors, indicating that ROS also act downstream of this pathway. These new results indicate that ROS act on different transduction elements during sperm capacitation and regulate phosphorylation events that occur in parallel pathways that eventually lead to late phosphorylation of Tyr. These new data reinforce the concept that a complex network of differentially modulated pathways is needed for spermatozoa to become capacitated.


ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line

Dustin Deming, Peter Geiger, Herbert Chen, Abram Vaccaro, Muthusamy Kunnimalaiyaan, Kyle Holen
PMID: 18299943   DOI: 10.1007/s11605-008-0495-x

Abstract

Hepatocellular carcinoma has been described to exhibit characteristics similar to that of neuroendocrine tumors (NETs). This includes similar anti-neoplastic responses to extracellular signal-regulated kinase (ERK) activation. NET cells and HepG2 cells have both shown growth inhibition with ERK activation. ZM336372, a Raf-1 activating agent, has been shown to cause growth inhibition and suppression of hormone secretion in a neuroendocrine cell line. Here we examine treatment of the HepG2 cell line with ZM336732 to determine if a similar anti-proliferative response will be obtained. HepG2 cells were treated with ZM336372 or solvent (dimethyl sulfoxide). The resulting effect on the proliferation was measured using the 3,4-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Western blot analysis was performed to examine the activation of the Raf-1/mitogen-activated protein kinase kinase/ERK pathway, chromogranin A production, and p21CIP1 level. Growth inhibition was observed with ZM336372 in a dose-dependent fashion. Minimal baseline phosphorylation of ERK 1/2 was observed; however, activation was observed after treatment with ZM336372. Chromogranin A secretion was suppressed due to treatment with ZM336372. A dose-dependent up-regulation of p21CIP1 was observed in response to ZM336372 treatment. ZM336372 causes growth inhibition, suppression of hormone secretion, and up-regulation of cell cycle inhibitors in a human hepatocellular carcinoma cell line, similar to that previously seen in NETs.


Sorafenib paradoxically activates the RAS/RAF/ERK pathway in polyclonal human NK cells during expansion and thereby enhances effector functions in a dose- and time-dependent manner

J Lohmeyer, T Nerreter, J Dotterweich, H Einsele, R Seggewiss-Bernhardt
PMID: 29573266   DOI: 10.1111/cei.13128

Abstract

Natural killer (NK) cells play a major role in host immunity against leukaemia and lymphoma. However, clinical trials applying NK cells have not been as efficient as hoped for. Patients treated with rapidly accelerated fibrosarcoma (RAF) inhibitors exhibit increased tumour infiltration by immune cells, suggesting that a combination of RAF inhibitors with immunotherapy might be beneficial. As mitogen-activated protein kinases (MAPKs) such as raf-1 proto-oncogene, serine/threonine kinase (CRAF) regulate NK cell functions, we performed an in-vitro investigation on the potential of clinically relevant short-acting tyrosine kinase inhibitors (TKIs) as potential adjuvants for NK cell therapy: NK cells from healthy human blood donors were thus treated with sorafenib, sunitinib or the pan-RAF inhibitor ZM336372 during ex-vivo expansion. Functional outcomes assessed after washout of the drugs included cytokine production, degranulation, cytotoxicity, apoptosis induction and signal transduction with/without target cell contact. Paradoxically, sorafenib enhanced NK cell effector functions in a time- and dose-dependent manner by raising the steady-state activation level. Of note, this did not lead to NK cell exhaustion, but enhanced activity against target cells such as K562 or Daudis mediated via the RAS/RAF/extracellular-regulated kinase (ERK) pathway, but not via protein kinase B (AKT). Our data will pave the path to develop a rationale for the considered use of RAF inhibitors such as sorafenib for pre-activation in NK cell-based adoptive immune therapy.


ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells

Jamie J Van Gompel, Muthusamy Kunnimalaiyaan, Kyle Holen, Herbert Chen
PMID: 15956248   DOI: 10.1158/1535-7163.MCT-04-0334

Abstract

Neuroendocrine tumors, such as carcinoids, are highly metastatic neoplasms that secrete bioactive hormones resulting in carcinoid syndrome. Few curative treatments exist outside of surgical resection. We have previously shown that activation of the Raf-1 signaling pathway can suppress hormone production in carcinoid tumor cells. In this study, we investigated a novel treatment for carcinoid tumor cell growth based on pharmacologic Raf-1 activation using the compound ZM336372. Treatment of carcinoid tumor cells with ZM336372 resulted in progressive phosphorylation of Raf-1, mitogen-activated protein kinase 1/2, and extracellular signal-regulated kinase 1/2. Importantly, exposure to ZM336372 resulted in a significant reduction of bioactive hormone levels as well as the transcription factor, human achaete-scute homologue-1 in carcinoid tumor cells. Furthermore, treatment with ZM336372 led to a marked suppression of cellular proliferation and induction of the cell cycle inhibitors p21 and p18. In summary, ZM336372 targets both proliferation and palliative issues associated with carcinoid tumor cells, and therefore, warrants further investigation as a possible therapeutic strategy for patients with carcinoid tumors.


Paradoxical activation of Raf by a novel Raf inhibitor

C A Hall-Jackson, P A Eyers, P Cohen, M Goedert, F T Boyle, N Hewitt, H Plant, P Hedge
PMID: 10421767   DOI: 10.1016/s1074-5521(99)80088-x

Abstract

Raf is a proto-oncogene that is activated in response to growth factors or phorbol esters, and is thought to activate MAP kinase kinase-1 (MKK1) and hence the classical MAP kinase (MAPK) cascade.
The compound ZM 336372 is identified as a potent and specific inhibitor of Raf isoforms in vitro. Paradoxically, exposure of cells to ZM 336372 induces > 100-fold activation of c-Raf (measured in the absence of compound), but without triggering any activation of MKK1 or p42 MAPK/ERK2. The ZM 336372-induced activation of c-Raf occurs without any increase in the GTP-loading of Ras and is not prevented by inhibition of the MAPK cascade, protein kinase C or phosphatidylinositide 3-kinase. ZM 336372 does not prevent growth factor or phorbol ester induced activation of MKK1 or p42 MAPK/ERK2, or reverse the phenotype of Ras- or Raf-transformed cell lines. The only other protein kinase inhibited by ZM 336372 out of 20 tested was SAPK2/p38. Although ZM 336372 is structurally unrelated to SB 203580, a potent inhibitor of SAPK2/p38, the mutation of Thr106-->Met made SAPK2/p38 insensitive to ZM 336372 as well as to SB 203580.
Raf appears to suppress its own activation by a novel feedback loop, such that inhibition is always counterbalanced by reactivation. These observations imply that some agonists reported to trigger the cellular activation of c-Raf might actually be inhibitors of this enzyme, and that compounds which inhibit the kinase activity of Raf might not be useful as anticancer drugs. The binding sites for ZM 336372 and SB 203580 on Raf and SAPK2/p38 are likely to overlap.


Explore Compound Types